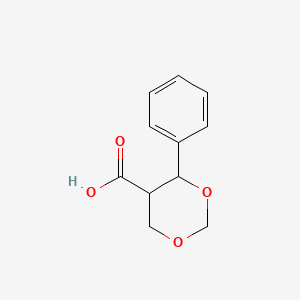
4-Phenyl-1,3-dioxane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1,3-dioxane-5-carboxylic acid is an organic compound with the molecular formula C11H12O4 It is characterized by a dioxane ring substituted with a phenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3-dioxane-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetic acid with formaldehyde and a diol under acidic conditions to form the dioxane ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as chromatography or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-1,3-dioxane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenyl-dioxane derivatives with additional functional groups.
Reduction: Formation of phenyl-dioxane alcohols or aldehydes.
Substitution: Halogenated phenyl-dioxane derivatives.
Applications De Recherche Scientifique
4-Phenyl-1,3-dioxane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Phenyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
4-Phenyl-1,3-dioxane-5-carboxylic acid: shares structural similarities with other dioxane derivatives such as 4-methyl-1,3-dioxane-5-carboxylic acid and 4-ethyl-1,3-dioxane-5-carboxylic acid.
Oxazole and Isoxazole Derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities.
Uniqueness:
- The presence of the phenyl group in this compound enhances its potential for π-π interactions, making it unique compared to other dioxane derivatives.
- Its specific substitution pattern and functional groups provide distinct chemical reactivity and biological activity profiles .
Propriétés
Numéro CAS |
92057-56-2 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
4-phenyl-1,3-dioxane-5-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-11(13)9-6-14-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
Clé InChI |
QGAFNKUBBZILNP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OCO1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)












